molecular formula C24H42O B3050360 2-Octadecylphenol CAS No. 25401-87-0

2-Octadecylphenol

Cat. No.: B3050360
CAS No.: 25401-87-0
M. Wt: 346.6 g/mol
InChI Key: WCRKLZYTQVZTMM-UHFFFAOYSA-N
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Description

2-Octadecylphenol is an organic compound belonging to the class of alkylphenols. It consists of a phenol molecule substituted with an octadecyl group at the para position. This compound is known for its surfactant properties and is used in various industrial applications.

Scientific Research Applications

2-Octadecylphenol has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.

    Biology: Investigated for its potential effects on biological membranes and cellular processes.

    Medicine: Studied for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the production of lubricants, detergents, and other industrial products due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octadecylphenol can be synthesized through the alkylation of phenol with octadecene in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the carbon-carbon bond between the phenol and the octadecyl group.

Industrial Production Methods

In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Octadecylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and stannous chloride (SnCl₂) are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-Octadecylphenol involves its interaction with biological membranes and proteins. The hydrophobic octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the phenolic hydroxyl group can form hydrogen bonds with proteins, potentially altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol: Another alkylphenol with a shorter alkyl chain.

    Octylphenol: Similar structure but with an octyl group instead of an octadecyl group.

    Dodecylphenol: Contains a dodecyl group, making it less hydrophobic than 2-Octadecylphenol.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts greater hydrophobicity and surfactant properties compared to shorter-chain alkylphenols. This makes it particularly effective in applications requiring strong emulsifying and surface-active properties.

Properties

IUPAC Name

2-octadecylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25/h18-19,21-22,25H,2-17,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKLZYTQVZTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551170
Record name 2-Octadecylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25401-87-0
Record name 2-Octadecylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example is directed to the preparation of a typical alkylated phenol component using the process disclosed in U.S. Pat. No. 4,976,882 and alkyl phenol-sulfur condensates produced thereby. Octadecyl phenol was prepared by charging into a four-neck, 5-liter round bottom flask equipped with a mechanical stirrer, 933 grams of phenol (9.93 moles) and 286 grams of Amberlyst 15 catalyst. A reflux condenser, a thermometer, an addition funnel, and a nitrogen inlet tube were attached to the flask and the mixture was heated to 70° C. With stirring under a blanket of nitrogen, 834 grams (3.31 moles) of 1-octadecene was added dropwise over a period of about one hour. The temperature was raised to 90° C and maintained at this temperature for four hours. The reaction mixture was then cooled to 50° C. and filtered to remove the catalyst. The excess phenol was removed by vacuum distillation. The yield was 1,008 grams or 88%. The product has a refractive index of 1.4859 at 25° C., a viscosity of 38.0 cP at 40° C., and a hydroxyl number of 144 mg KOH/g. The infrared spectrum of the product showed absorption bands at 830 and 750 cm-1 m which are characteristic of alkyl phenols. The aromatic substitution pattern was determined by 13C-NMR spectroscopy and showed that the ortho to para ratio was 2.0:1.0. The alkyl substitution pattern was determined by 1H-NMR spectroscopy and showed that the product consisted of 50 mole % 2-substituted alkylate and 50 mole %≥3-substituted alkylate.
Quantity
933 g
Type
reactant
Reaction Step One
Quantity
834 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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